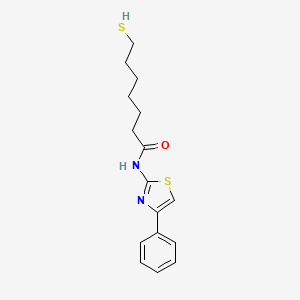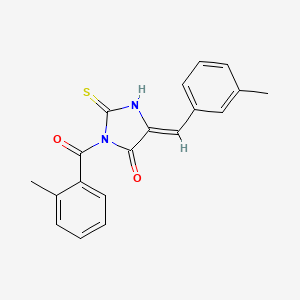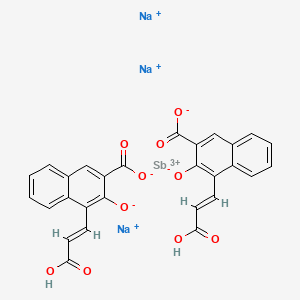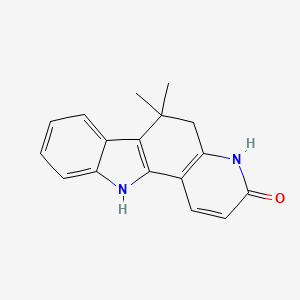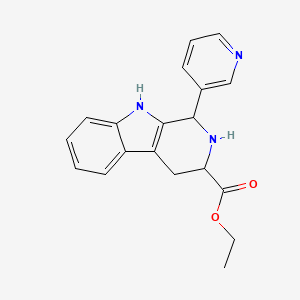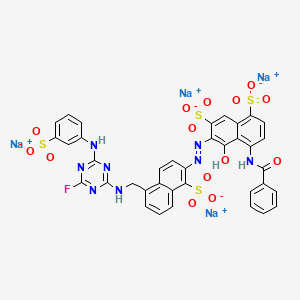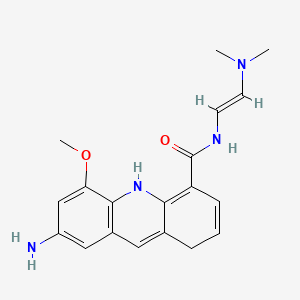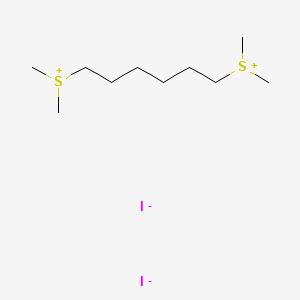
Sulfonium, hexamethylenebis(dimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, hexamethylenebis(dimethyl-, diiodide): is a chemical compound with the molecular formula C10H24S2I2 . This compound is typically a colorless solid and is soluble in organic solvents.
Synthetic Routes and Reaction Conditions:
Reaction of Thioethers with Alkyl Halides: One common method involves reacting thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide.
Nucleophilic Substitution Mechanism (S_N2): The reaction proceeds via a nucleophilic substitution mechanism, where iodide acts as the leaving group.
Industrial Production Methods: The industrial production of sulfonium compounds typically involves large-scale reactions under controlled conditions to ensure purity and yield. These processes are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: Sulfonium compounds can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts to their corresponding thioethers.
Substitution: Substitution reactions are common, where one of the substituents on the sulfur atom is replaced by another group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides and other electrophilic reagents are used in substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioethers: Resulting from reduction reactions.
Substituted Sulfonium Compounds: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: Sulfonium compounds are used as intermediates in organic synthesis and as reagents in various chemical reactions. Biology: They are employed in the study of biological systems, particularly in the modification of biomolecules. Medicine: Industry: They are used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which sulfonium compounds exert their effects depends on their specific application. For example, in drug development, they may interact with specific molecular targets or pathways to produce therapeutic effects. The exact mechanism can vary widely based on the compound's structure and the biological system it interacts with.
Comparison with Similar Compounds
Trimethylsulfonium iodide: A simpler sulfonium compound with three methyl groups attached to sulfur.
Tetramethylammonium iodide: A quaternary ammonium compound with similar properties but different functional groups.
Uniqueness: Sulfonium, hexamethylenebis(dimethyl-, diiodide) is unique due to its hexamethylene backbone and the presence of two iodide ions, which can influence its reactivity and applications compared to simpler sulfonium compounds.
Properties
CAS No. |
94982-30-6 |
|---|---|
Molecular Formula |
C10H24I2S2 |
Molecular Weight |
462.2 g/mol |
IUPAC Name |
6-dimethylsulfoniohexyl(dimethyl)sulfanium;diiodide |
InChI |
InChI=1S/C10H24S2.2HI/c1-11(2)9-7-5-6-8-10-12(3)4;;/h5-10H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
BWYVYQARKKFUPY-UHFFFAOYSA-L |
Canonical SMILES |
C[S+](C)CCCCCC[S+](C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


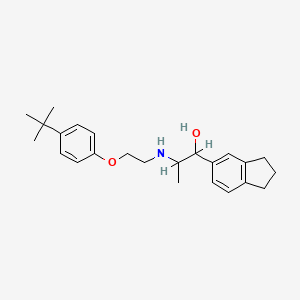
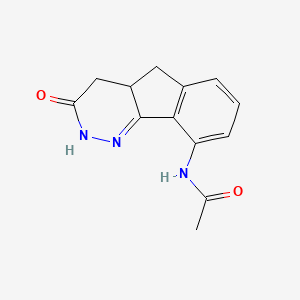
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)

